molecular formula C13H13N3O2S3 B2833863 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034452-91-8

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2833863
CAS RN: 2034452-91-8
M. Wt: 339.45
InChI Key: WPZUOHMMVHXAEI-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene compounds can be synthesized using various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

Thiophene has a molecular mass of 84.14 g/mol, and its chemical name is thiacyclopentadiene . It is a five-membered ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Thiophene compounds can undergo a variety of chemical reactions. For example, they can act as anti-inflammatory agents, serotonin antagonists, and have uses in the treatment of Alzheimer’s .


Physical And Chemical Properties Analysis

Thiophene has a density of 1.051 g/ml and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Organic Synthesis

Thiophene compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity which helped the medicinal chemist to plan, organize and implement new approaches towards the discovery of novel drugs . They are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibitors

In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Anti-cancer Agents

2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .

Anti-atherosclerotic Agents

2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Insecticides

Thiophene compounds also act as metal complexing agents and in the development of insecticides .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S3/c17-21(18,13-2-1-8-20-13)14-5-7-16-6-3-12(15-16)11-4-9-19-10-11/h1-4,6,8-10,14H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZUOHMMVHXAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

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